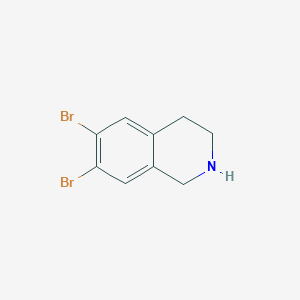

6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9Br2N. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications . This compound is characterized by the presence of two bromine atoms at the 6th and 7th positions of the isoquinoline ring, which significantly influences its chemical properties and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydroisoquinoline derivatives.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation can produce quinoline derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline exhibits significant antiproliferative effects against various cancer cell lines. Notably:

- Mechanism of Action : The compound induces apoptosis in cancer cells through mechanisms involving DNA fragmentation. Studies have shown its effectiveness against rat glioblastoma (C6), human cervical cancer (HeLa), and adenocarcinoma (HT29) cell lines.

- Research Findings : A study demonstrated that the compound interacts with cellular pathways that regulate apoptosis and cell proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It shows potential against various bacterial strains due to its unique structural features that enhance binding to biological targets .

Medicinal Chemistry Applications

This compound serves as a valuable building block in the synthesis of more complex medicinal compounds. Its derivatives are being explored for their therapeutic potential in treating various diseases:

- Drug Development : The compound's ability to modulate biological pathways makes it a candidate for developing novel therapeutic agents targeting cancer and infectious diseases .

- Comparison with Related Compounds : Similar compounds have shown varying degrees of biological activity; thus, this compound's unique bromination pattern may confer distinct pharmacological properties .

Case Studies

Case Study 1: Antiproliferative Activity

A recent study evaluated the antiproliferative activity of this compound against colorectal carcinoma. The results indicated a significant reduction in tumor growth rates when administered at specific dosages over a defined period. Histopathological analysis confirmed the compound's efficacy in inducing apoptosis in tumor cells .

Case Study 2: Enzymatic Interaction

Another investigation focused on the interaction of this compound with key enzymes involved in cancer metabolism. The findings suggested that the compound could inhibit enzyme activity linked to tumor progression and metastasis .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Anticancer Research | Induces apoptosis in various cancer cell lines; potential for drug development. |

| Antimicrobial Studies | Investigated for efficacy against bacterial strains; potential therapeutic uses. |

| Synthetic Chemistry | Serves as a building block for complex molecules; enhances drug design efforts. |

Mecanismo De Acción

The mechanism of action of 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atoms enhance its reactivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can modulate the activity of dopaminergic neurons, potentially leading to neuroprotective or neurotoxic effects . The exact pathways and molecular targets are still under investigation, but it is believed to involve oxidative stress and modulation of neurotransmitter levels .

Comparación Con Compuestos Similares

6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential therapeutic applications.

7-Bromo-1,2,3,4-tetrahydroisoquinoline: Used as a pharmaceutical intermediate with similar reactivity but different substitution patterns.

1,2,3,4-Tetrahydroisoquinoline: The parent compound, widely studied for its biological activities and synthetic applications.

Uniqueness: 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering distinct advantages over other similar compounds .

Actividad Biológica

6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline (DBTHIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of DBTHIQ, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinoline Compounds

Tetrahydroisoquinolines are a class of compounds known for their various biological properties, including neuroprotective effects and activity against infectious pathogens. The presence of substituents on the isoquinoline core significantly influences their biological activity and pharmacological potential .

DBTHIQ exhibits biological activity through several mechanisms:

- Enzyme Interaction : THIQs interact with various enzymes and proteins, influencing biochemical pathways that regulate cellular functions. This interaction can lead to inhibition or activation of specific enzymes involved in neurotransmitter metabolism and signaling pathways.

- Neuroprotective Effects : Research indicates that DBTHIQ may protect dopaminergic neurons from degeneration, potentially offering therapeutic benefits for neurodegenerative disorders such as Parkinson's disease .

- Antiproliferative Activity : DBTHIQ has shown promising results in inhibiting the proliferation of cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in various cancer types by altering gene expression and activating apoptotic pathways .

Structure-Activity Relationships (SAR)

The biological activity of DBTHIQ is closely tied to its structural characteristics. The presence of bromine atoms at positions 6 and 7 enhances its reactivity and biological efficacy compared to other THIQ derivatives. For instance:

- Substituent Effects : Variations in substituents at different positions on the THIQ scaffold can modulate its interaction with biological targets. Compounds with different halogen substitutions have been evaluated for their pharmacological profiles, revealing that brominated derivatives often exhibit enhanced activity against specific targets .

Case Studies and Research Findings

- Antiproliferative Activity : A study evaluated a series of THIQ derivatives for their antiproliferative effects against human breast cancer cell lines (MCF-7 and MDA-MB-231). DBTHIQ demonstrated an IC50 value comparable to standard chemotherapeutic agents, indicating its potential as an anticancer agent .

- Neuroprotective Studies : In models simulating neurodegeneration, DBTHIQ showed a significant reduction in neuronal cell death compared to controls. The compound's ability to modulate oxidative stress markers suggests a protective mechanism against neurotoxicity.

- Antimicrobial Activity : Preliminary studies have indicated that DBTHIQ possesses antimicrobial properties against a range of pathogens, making it a candidate for further exploration in infectious disease treatment .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

6,7-dibromo-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4,12H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDWQUYJNXAGSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.